N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Description
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a cyclopropyl group, an oxazole ring, and an oxan-4-yl moiety
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(14-10-24-18(20-14)12-3-7-23-8-4-12)21-19(5-6-19)13-1-2-15-16(9-13)26-11-25-15/h1-2,9-10,12H,3-8,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXBHVIRAIOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CO2)C(=O)NC3(CC3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Oxan-4-yl Group Addition: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
- N-[1-(1,3-benzodioxol-5-yl)propyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with ethyl or propyl groups. This can result in different reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
